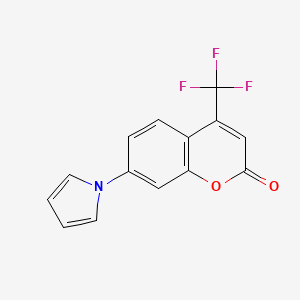![molecular formula C20H16O B14162367 1-[4-(2-phenylphenyl)phenyl]ethanone CAS No. 5173-05-7](/img/structure/B14162367.png)
1-[4-(2-phenylphenyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-phenylphenyl)phenyl]ethanone is an organic compound with the molecular formula C20H16O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two phenyl groups. This compound is known for its unique structural arrangement, which includes a phenyl group attached to another phenyl group, making it a biphenyl derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[4-(2-phenylphenyl)phenyl]ethanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5-C6H5 + CH3COCl → C6H5-C6H4-CO-CH3 + HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2-phenylphenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of catalysts or under specific temperature conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-[4-(2-phenylphenyl)phenyl]ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-phenylphenyl)phenyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
- 1-[4-(phenylthio)phenyl]ethanone
- 1-[4-(2-phenylethyl)phenyl]ethanone
- 1-(4-ethylphenyl)ethanone
Comparison: 1-[4-(2-phenylphenyl)phenyl]ethanone is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns, solubility, and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
5173-05-7 |
|---|---|
Fórmula molecular |
C20H16O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
1-[4-(2-phenylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C20H16O/c1-15(21)16-11-13-18(14-12-16)20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,1H3 |
Clave InChI |
DVQIELBBPKJSLS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


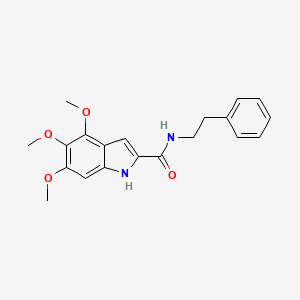
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
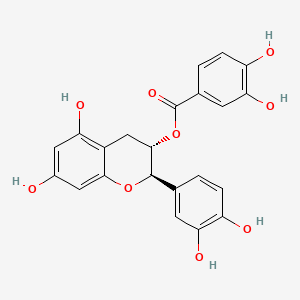
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B14162297.png)


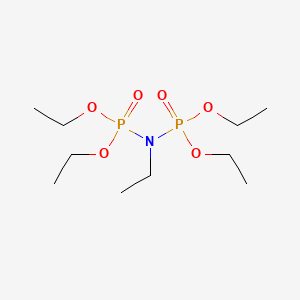
![Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate](/img/structure/B14162320.png)
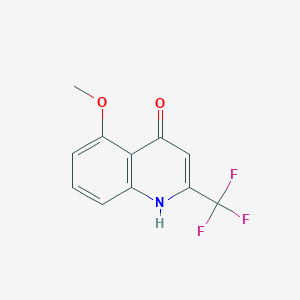

![2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B14162338.png)
![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-imino-4-thiazolidinone](/img/structure/B14162342.png)
![2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt](/img/structure/B14162351.png)
